molecular formula C23H22N2OS B12475439 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole

2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole

Cat. No.: B12475439
M. Wt: 374.5 g/mol
InChI Key: HAHATUKHEMYGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out under mild conditions in a solvent mixture, followed by purification using hexane and water washes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Osimertinib: A benzimidazole derivative used as an anticancer agent.

    Navelbine: Another benzimidazole-based anticancer drug.

    Alectinib: A benzimidazole derivative with anticancer properties.

    Nocodazole: A benzimidazole compound used in cancer research.

    Abermaciclib: A benzimidazole-based drug used in cancer therapy.

    Vinblastine: A benzimidazole derivative with anticancer activity.

Uniqueness

2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole is unique due to its specific structural features, such as the presence of the dimethylphenoxy and sulfanyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H22N2OS

Molecular Weight

374.5 g/mol

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-phenylbenzimidazole

InChI

InChI=1S/C23H22N2OS/c1-17-12-13-20(16-18(17)2)26-14-15-27-23-24-21-10-6-7-11-22(21)25(23)19-8-4-3-5-9-19/h3-13,16H,14-15H2,1-2H3

InChI Key

HAHATUKHEMYGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C4=CC=CC=C4)C

Origin of Product

United States

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